molecular formula C20H17NOS B383077 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-03-8

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B383077
CAS RN: 385786-03-8
M. Wt: 319.4g/mol
InChI Key: RLNFPEOZXCYLHA-UHFFFAOYSA-N
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Description

The compound “2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine” is a benzothiazepine derivative. Benzothiazepines are a class of compounds that contain a seven-membered ring with one sulfur and one nitrogen atom, fused to a benzene ring. This compound also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom, and a methylphenyl group, which is a benzene ring with a methyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazepine ring, possibly through a condensation reaction or a cyclization reaction. The furan ring and the methylphenyl group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazepine ring, the furan ring, and the methylphenyl group. The positions of these groups within the molecule could influence its chemical properties and reactivity .


Chemical Reactions Analysis

As a benzothiazepine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the sulfur and nitrogen atoms in the benzothiazepine ring could act as nucleophiles in substitution reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the methyl group on the phenyl ring could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazepine, furan, and phenyl rings could contribute to its aromaticity and potentially its stability. The sulfur and nitrogen atoms could influence its polarity and therefore its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Benzothiazepine derivatives, including those related to the compound , have been synthesized through various methods, demonstrating the structural versatility and potential for diverse applications. For instance, the synthesis of dihydrobenzothiazepines based on 1-acyl-2-heteryl-1-nitroethenes has been explored, highlighting the reactivity of thiophene- and N-benzylindole-containing gem-acetylnitroethenes with 2-aminobenzothiol, leading to the formation of 4-methyl-3-nitro-2,3-dihydro-1,5-benzothiazepines (Baichurin & Makarenko, 2021). This research underscores the synthetic pathways for creating benzothiazepine derivatives with potential for further functionalization and application.

Antimicrobial Activity

Benzothiazepine derivatives have been investigated for their antimicrobial properties. Efficient synthesis methods, such as ultrasound irradiation, have been used to create novel series of benzothiazepines with significant antimicrobial activities, indicating their potential as therapeutic agents against microbial infections (Chate et al., 2011). Another study synthesized and evaluated the antibacterial properties of 8-substituted-2,3-dihydro-4-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1,5-benzothiazepines, further emphasizing the antimicrobial potential of benzothiazepine derivatives (Bairwa & Sharma, 2016).

Pharmacological Potential

Research has also focused on the pharmacological applications of benzothiazepine derivatives, including their potential as anticonvulsant agents. A study on substituted 3-(Dimethyl/Diethylamino)-{1-[4-methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one demonstrated significant anticonvulsant activity, suggesting the therapeutic value of benzothiazepine derivatives in treating convulsive disorders (Chaudhari, Pathak, & Hussain, 2022).

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)17-13-20(18-6-4-12-22-18)23-19-7-3-2-5-16(19)21-17/h2-12,20H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNFPEOZXCYLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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